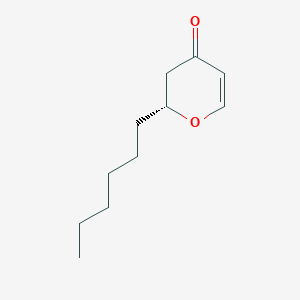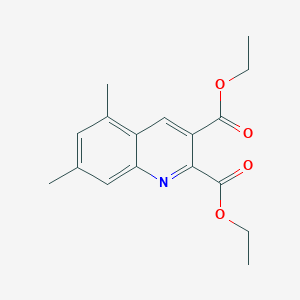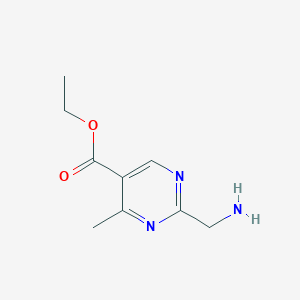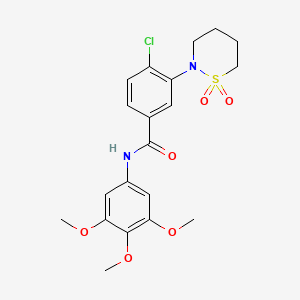
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol is a chiral diol compound characterized by the presence of benzyloxy groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of benzyloxy protecting groups, which are introduced through benzylation reactions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-6-(Benzyloxy)-2,3-hexanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of benzyloxy groups to hydroxyl groups using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can regenerate the original diol or produce other alcohol derivatives.
Applications De Recherche Scientifique
(2R,3S)-6-(Benzyloxy)-2,3-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-6-(Benzyloxy)-2,3-hexanediol involves its interaction with various molecular targets depending on the context of its use. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing transition states and intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
- (2R,3S,4R,6R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(dodecyloxy)oxane
- Benzyl (2R,3S,3aS,6aS)-3-(benzyloxy)-2-methoxy-hexahydro-2H-furo[3,2-b]pyran
Comparison: Compared to similar compounds, (2R,3S)-6-(Benzyloxy)-2,3-hexanediol is unique due to its specific stereochemistry and the presence of benzyloxy groups. These features make it particularly useful in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
909294-15-1 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(2R,3S)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m1/s1 |
Clé InChI |
DFVIWPLFSQHCHX-YPMHNXCESA-N |
SMILES isomérique |
C[C@H]([C@H](CCCOCC1=CC=CC=C1)O)O |
SMILES canonique |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)




![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)


![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
